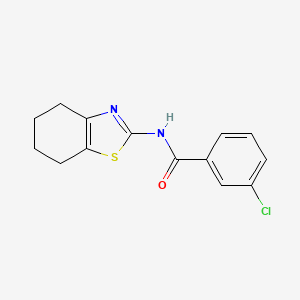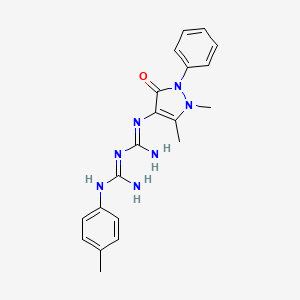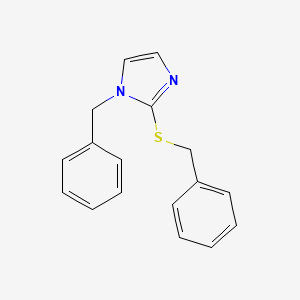
N,N'-bis(2,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,5-dimethoxyphenyl)thiourea, commonly known as BDMTU, is a chemical compound that has gained significant attention in scientific research due to its various properties and applications. BDMTU belongs to the class of thiourea derivatives and has been studied for its potential use in medicinal chemistry, as well as in the field of material science.
Mécanisme D'action
The mechanism of action of BDMTU in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell survival and proliferation. BDMTU has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
BDMTU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, BDMTU has been reported to have anti-inflammatory and antioxidant activities. BDMTU has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BDMTU in lab experiments is its high solubility in water, which makes it easy to handle and administer. Additionally, BDMTU has been reported to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one of the limitations of using BDMTU in lab experiments is its relatively low potency compared to other anti-cancer agents.
Orientations Futures
There are several future directions for the study of BDMTU. One area of research involves the development of BDMTU derivatives with improved potency and selectivity towards specific cancer cell types. Additionally, the use of BDMTU in combination with other anti-cancer agents is an area of interest, as it may lead to improved therapeutic outcomes. Furthermore, the potential use of BDMTU in other fields, such as material science and catalysis, is an area that warrants further investigation.
Conclusion:
In conclusion, BDMTU is a promising compound that has gained significant attention in scientific research due to its various properties and applications. The synthesis of BDMTU is efficient and reproducible, making it a popular choice for lab experiments. BDMTU has been extensively studied for its potential use as an anti-cancer agent, and its mechanism of action involves the inhibition of specific signaling pathways and the induction of apoptosis. While there are limitations to the use of BDMTU in lab experiments, its potential use in combination with other anti-cancer agents and in other fields warrants further investigation.
Méthodes De Synthèse
The synthesis of BDMTU involves the reaction of 2,5-dimethoxyaniline with thiocarbonyldiimidazole. The resulting product is then treated with hydrochloric acid to obtain BDMTU in high yield. This method has been reported to be efficient and reproducible, making it a popular choice for the synthesis of BDMTU.
Applications De Recherche Scientifique
BDMTU has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that BDMTU can induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, BDMTU has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propriétés
IUPAC Name |
1,3-bis(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKWSZJNRXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,5-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)



![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)